Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 3, a 3-phenylpropanamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization steps .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S/c1-2-32-24(31)21-18-14-33-22(26-19(29)13-8-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-11-9-16(25)10-12-17/h3-7,9-12,14H,2,8,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOPHSCDJDNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by various studies and case analyses.
Chemical Structure and Synthesis
The compound features a thieno[3,4-d]pyridazine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that incorporate the 4-fluorophenyl and phenylpropanamido groups into the thieno-pyridazine framework.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Starting materials | Reflux in ethanol | High (90%) |
| 2 | Intermediate formation | Stir at room temperature | Moderate |
| 3 | Final product isolation | Crystallization from ethanol | High (96%) |
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. For instance, it has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism is believed to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
- Case Study : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory cytokine production, thereby reducing inflammation markers in cellular models.
- Mechanism : The compound likely inhibits the NF-kB pathway, which is a key regulator of inflammatory responses.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenylpropanamido side chain have been shown to significantly affect potency and selectivity against different targets.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased antitumor activity |
| Substitution on fluorophenyl group | Altered binding affinity to targets |
Comparison with Similar Compounds
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (RN: 851951-47-8)
- Key Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group.
- Increased lipophilicity due to the -CF₃ group may improve membrane permeability but reduce aqueous solubility .
Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate
- Key Difference : The 3-phenylpropanamido group is replaced with a 4-fluorobenzamido moiety.
- Dual fluorine substituents may amplify electronic effects, such as dipole-dipole interactions, influencing solubility and thermal stability .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
